![molecular formula C14H20O B1614610 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] CAS No. 41723-98-2](/img/structure/B1614610.png)
3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
Overview
Description
3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane], commonly referred to as compound 41723-98-2, is a bicyclic compound known for its unique spiro structure. Its molecular formula is with a molecular weight of approximately 204.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Structure : The compound features a spiro arrangement that contributes to its biological properties.
- LogP : The estimated logP value is 3.790, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of research include:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the oxirane moiety suggests potential interactions with microbial cell membranes.
- Antioxidant Properties : Compounds with spiro configurations often demonstrate antioxidant capabilities. Research indicates that they can scavenge free radicals and reduce oxidative stress in cellular models.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively scavenged DPPH radicals and reduced ferric ions (FRAP assay). The antioxidant capacity was attributed to the presence of hydroxyl groups in its structure which donate electrons.
Case Study 3: Cytotoxicity Against Cancer Cells
A recent study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway.
Study | Activity | Cell Line/Organism | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Inhibitory effect | S. aureus, E. coli | MIC = 15 µg/mL |
Antioxidant | Scavenging DPPH radicals | - | Effective at 50 µM |
Cytotoxicity | Induced apoptosis | MCF-7 | IC50 = 25 µM |
Cytotoxicity | Induced apoptosis | A549 | IC50 = 30 µM |
The biological activities observed can be attributed to several mechanisms:
- Interaction with Cell Membranes : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative damage in cells.
- Apoptotic Pathways Activation : Evidence suggests that it activates caspases leading to programmed cell death in cancer cells.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary methods for analyzing and separating this compound is through reverse-phase HPLC. The Newcrom R1 HPLC column has been utilized effectively for its separation under specific conditions:
- Mobile Phase : Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for mass spectrometry applications).
- Particle Size : Smaller 3 µm particles are recommended for fast Ultra Performance Liquid Chromatography (UPLC) applications.
This method is scalable and suitable for isolating impurities and conducting pharmacokinetic studies of the compound .
Pharmaceutical Research
The unique structure of 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] suggests potential applications in drug discovery and development. Its spirocyclic nature may contribute to biological activity that could be explored in:
- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound may exhibit properties that could be developed into antimicrobial agents.
Fragrance and Flavor Industry
Due to its unique aromatic structure, this compound is also considered for use in the fragrance industry. Its potential as a scent component could be valuable in creating novel fragrances or flavoring agents.
Material Science
The spiro compound's properties may allow it to be incorporated into advanced materials or coatings, where its stability and chemical resistance could enhance material performance.
Properties
IUPAC Name |
3,4'-dimethylspiro[oxirane-2,9'-tricyclo[6.2.1.02,7]undec-4-ene] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-8-3-4-11-12(5-8)10-6-13(11)14(7-10)9(2)15-14/h3,9-13H,4-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUDQZBROVIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(O1)CC3CC2C4C3CC(=CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052087 | |
Record name | 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41723-98-2 | |
Record name | 3,4,4a,5,8,8a-Hexahydro-3′,6-dimethylspiro[1,4-methanonaphthalene-2(1H),2′-oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41723-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[1,4-methanonaphthalene-2(1H),2'-oxirane], 3,4,4a,5,8,8a-hexahydro-3',6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,4a,5,8,8a-hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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